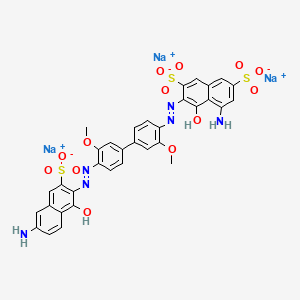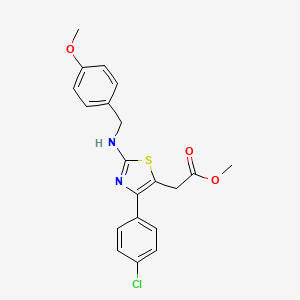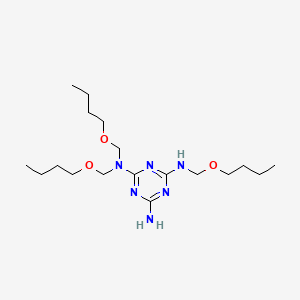
1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group, a methyl-oxo-propenyl group, and a phenylpiperazine moiety
Méthodes De Préparation
The synthesis of 1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Aldol Condensation: The reaction between p-anisaldehyde (4-methoxybenzaldehyde) and acetone under base-catalyzed conditions to form 4-(4-methoxyphenyl)-3-buten-2-one.
Michael Addition: The addition of phenylpiperazine to the α,β-unsaturated carbonyl compound formed in the previous step.
Purification: The final product is purified through recrystallization or chromatography techniques.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1-(3-(4-Methoxyphenyl)-2-methyl-1-oxo-2-propenyl)-4-phenylpiperazine can be compared with other piperazine derivatives, such as:
1-(4-Methoxyphenyl)piperazine: Known for its stimulant effects and use in "party pills".
1-(3-Chlorophenyl)piperazine: A psychoactive compound with different pharmacological properties.
1-(3-Trifluoromethylphenyl)piperazine: Often used in combination with other piperazines for its unique effects.
Propriétés
| 76691-28-6 | |
Formule moléculaire |
C21H24N2O2 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
(E)-3-(4-methoxyphenyl)-2-methyl-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C21H24N2O2/c1-17(16-18-8-10-20(25-2)11-9-18)21(24)23-14-12-22(13-15-23)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3/b17-16+ |
Clé InChI |
ZSTBITGTBVNACS-WUKNDPDISA-N |
SMILES isomérique |
C/C(=C\C1=CC=C(C=C1)OC)/C(=O)N2CCN(CC2)C3=CC=CC=C3 |
SMILES canonique |
CC(=CC1=CC=C(C=C1)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14452256.png)

![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14452279.png)
![3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14452287.png)




